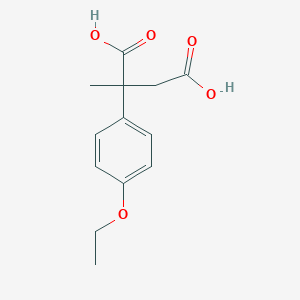

2-(4-ethoxyphenyl)-2-methylsuccinic acid

Übersicht

Beschreibung

2-(4-ethoxyphenyl)-2-methylsuccinic acid (EMSA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EMSA is a white crystalline powder that is soluble in water and organic solvents. This compound is synthesized using different methods, and its scientific research application has been explored extensively.

Wissenschaftliche Forschungsanwendungen

Antiparasitic and Anticoccidial Activity

Research has shown that derivatives of 2-(4-ethoxyphenyl)-2-methylsuccinic acid, such as 4-amino-2-ethoxybenzoic acid and its ester and N-acyl derivatives, demonstrate significant anticoccidial activity. These compounds are particularly potent against parasites, with the presence of 2-alkoxy, alkythio, and alkylamino groups enhancing their efficacy (Rogers et al., 1964).

Fungal Metabolites and Natural Product Synthesis

2-(4-ethoxyphenyl)-2-methylsuccinic acid derivatives have been identified as major metabolites in certain fungi. For example, 2-hexylidene-3-methylsuccinic acid, a derivative, is the primary metabolite produced by Poronia piliformis and other Xylaria species. These compounds are integral in studying the chemical synthesis pathways of natural products (Anderson et al., 1985).

Conformational Analysis and Spectroscopy

The pH-dependent conformational changes of derivatives of 2-(4-ethoxyphenyl)-2-methylsuccinic acid, like 2-methylsuccinic acid, have been analyzed using techniques such as NMR and Circular Dichroism spectroscopy. This research provides insights into the conformational behavior of these compounds under varying pH conditions, which is crucial for understanding their chemical properties and interactions (Rétey et al., 1979).

Pharmaceutical Applications and Drug Synthesis

Compounds related to 2-(4-ethoxyphenyl)-2-methylsuccinic acid have been used as key synthons in the synthesis of potent drugs. For instance, they have been utilized in the synthesis of etretinate, an antipsoriatic drug. This highlights the significance of such compounds in developing new pharmaceuticals (Ashok et al., 1993).

Catalytic and Enzymatic Reactions

The derivatives of 2-(4-ethoxyphenyl)-2-methylsuccinic acid are crucial in studying catalytic reactions, such as in the asymmetric hydrogenation of specific acrylic acids. These studies not only expand our understanding of catalytic processes but also aid in the development of enantiomerically pure compounds for use in various chemical syntheses (Ostermeier et al., 2003).

Antimalarial Activity

Certain derivatives like 2-hexylidene-3-methylsuccinic acid have shown moderate antimalimalarial activity. This finding is particularly significant in the search for new antimalarial agents, as it opens up avenues for the development of novel treatments using these compounds (Chinworrungsee et al., 2001).

Bio-Based Production of Dicarboxylic Acids

Research has explored the bio-based production of dicarboxylic acids derived from the ethylmalonyl-CoA pathway, like (2S)-methylsuccinic acid. These studies highlight the potential for sustainable production of biotechnologically significant monomers, contributing to the development of environmentally friendly industrial processes (Sonntag et al., 2015).

Microbial Production for Bioplastics and Solvents

The development of non-natural biosynthetic routes for producing 2-methylsuccinic acid (2-MSA), a derivative, has been studied for its potential application in producing polymers for coatings, cosmetic solvents, and bioplastics. This research paves the way for using microbial hosts in the efficient production of bio-replacements for conventional materials (Wang et al., 2018).

Eigenschaften

IUPAC Name |

2-(4-ethoxyphenyl)-2-methylbutanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O5/c1-3-18-10-6-4-9(5-7-10)13(2,12(16)17)8-11(14)15/h4-7H,3,8H2,1-2H3,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFEOJYQMZAIMPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(C)(CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00385445 | |

| Record name | 2-(4-ethoxyphenyl)-2-methylbutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00385445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Ethoxyphenyl)-2-methylbutanedioic acid | |

CAS RN |

62582-17-6 | |

| Record name | 2-(4-ethoxyphenyl)-2-methylbutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00385445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl (2-chloro-4-{2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phenoxy)acetate](/img/structure/B5233774.png)

![[2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetonitrile](/img/structure/B5233776.png)

![4-(2-chlorophenyl)-1,7-dimethyl-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5233778.png)

![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[methyl(2-thienylmethyl)amino]nicotinamide](/img/structure/B5233786.png)

![5-(1-cyclohexen-1-ylacetyl)-3-(3-methoxyphenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5233790.png)

![ethyl 5-(3,4-dimethylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5233797.png)

![N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide]](/img/structure/B5233809.png)

![4-bromo-2-[({3-[(2,4-dinitrophenyl)amino]phenyl}imino)methyl]phenol](/img/structure/B5233816.png)

![1-(2-furyl)-2-[3-(3-methoxyphenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-2-oxoethanone](/img/structure/B5233824.png)

![ethyl 4-[4-{2-[(4-bromophenyl)amino]-2-oxoethyl}-3-(2-methoxy-2-oxoethyl)-5-oxo-2-thioxo-1-imidazolidinyl]benzoate](/img/structure/B5233832.png)

![5-acetyl-4-(4-bromophenyl)-2-{[2-(3-bromophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5233834.png)

![N-(4-fluorophenyl)-1-[(6-methyl-4-quinolinyl)carbonyl]-3-piperidinamine](/img/structure/B5233844.png)